Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of a chlorine atom at the 7th position and an ester group at the 2nd position enhances its reactivity and the ability to form various derivatives with diverse biological activities .
The compound is classified under heterocyclic compounds, specifically within the imidazo[4,5-b]pyridine family. It is identified by the Chemical Abstracts Service number 78316-08-2 and has a molecular formula of C₇H₆ClN₃O₂. Its structural uniqueness arises from the specific positioning of substituents that influence its chemical behavior and potential applications in scientific research .
The synthesis of methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves several key steps:
The cyclization step can be optimized using continuous flow reactors and high-throughput screening techniques to enhance efficiency and yield. Catalysts such as palladium on carbon or Raney nickel are often employed to facilitate these reactions .
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate features a bicyclic structure comprising a pyridine ring fused with an imidazole ring. The molecular weight of this compound is approximately 163.13 g/mol. The InChI representation of the compound is:
This structural configuration contributes to its chemical properties and reactivity .
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions:
The mechanism of action for methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is primarily associated with its interactions at the molecular level with biological targets such as enzymes or receptors. Its potential as an enzyme inhibitor or receptor modulator makes it a candidate for further investigation in therapeutic applications.
Research indicates that compounds within this class may interact with specific biological pathways, potentially leading to therapeutic effects such as anti-inflammatory responses or inhibition of viral replication .
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate exhibits several notable physical properties:
The chemical properties include:
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate has diverse applications in scientific research:
The Gould-Jacobs reaction remains pivotal for constructing the imidazo[4,5-b]pyridine scaffold. This method involves cyclocondensation of 4-chloro-2-aminopyridine-3-carboxylates with trimethyl orthoformate under acidic conditions, yielding the fused heterocycle with the C2-ester group pre-installed [8]. Alternative routes employ ortho-phenylenediamine analogs, where 2-amino-3-nitropyridines undergo reductive cyclization with Na₂S₂O₄ in ethanol/water mixtures (3:1 v/v) at 80°C, achieving 75–85% conversion to the imidazopyridine core prior to chlorination [8]. Notably, microwave-assisted ring closure (150°C, 30 min) enhances reaction efficiency, reducing typical cyclization times from 12 hours to <1 hour while maintaining yields >90% [6].
Table 1: Comparative Ring-Closure Methodologies
| Starting Material | Cyclization Agent | Conditions | Yield (%) |
|---|---|---|---|
| 4-Chloro-2-aminopyridine-3-carboxylate | Trimethyl orthoformate | HCl, reflux, 8h | 78 |
| 2-Amino-3-nitropyridine | Na₂S₂O₄ | EtOH/H₂O, 80°C, 4h | 82 |
| 2,3-Diaminopyridine | HC(OEt)₃ | MW, 150°C, 30 min | 92 |
Regioselectivity challenges during cyclization arise from potential N1 vs. N3 tautomerism. Xantphos-supported Pd-catalyzed heteroannulation of 5-chloro-3-iodo-2-aminopyridines with terminal alkynes resolves this issue, generating N3-regioisomers exclusively in >95% isomeric purity [8]. This precision is critical for subsequent functionalization at the C2 and C7 positions.
Chlorination precedes esterification in optimal synthetic sequences. Directed ortho-metalation (DoM) enables site-selective C7-chlorination using N,N-diisopropylethylamine (DIPEA, 2.5 eq.) and N-chlorosuccinimide (NCS, 1.1 eq.) in THF at −78°C, achieving 94% regioselectivity by leveraging the pyridine nitrogen’s coordinating ability [5] [6]. MEM-protected intermediates (e.g., tert-butyl 7-chloro-3H-imidazo[4,5-b]pyridine-3-carboxylate) enhance selectivity, suppressing N1-alkylation by sterically shielding the adjacent nitrogen [1] [6].
Table 2: Protecting Group Efficacy for Regioselective Modification
| Protecting Group | C2 Arylation Yield (%) | N1 Byproduct Formation (%) |
|---|---|---|
| None | 0 | >50 |
| MEM | 78 | <5 |
| SEM | 66 | 8 |
| Boc | 0 (deprotection) | 100 |
Esterification employs dimethyl carbonate (DMC) as a green acylating agent under MgO catalysis (5 mol%), converting 7-chloroimidazo[4,5-b]pyridine-2-carboxylic acids to methyl esters at 120°C in 85% yield [4] [9]. Carbodiimide-mediated esterification (EDC·HCl, DMAP) remains viable for acid-sensitive substrates, though it generates stoichiometric waste.
Copper-mediated C–H activation enables direct C2-esterification, bypassing pre-functionalized intermediates. N3-MEM-protected imidazo[4,5-b]pyridines undergo Pd/Cu-catalyzed coupling with methyl chloroformate using Pd(OAc)₂ (5 mol%) and CuI (3 eq.) in DMF with Cs₂CO₃ (2.5 eq.), furnishing C2-carboxylates in 78% yield [6]. Mechanistic studies confirm a concerted metallation-deprotonation pathway facilitated by copper coordination to the imidazole nitrogen, with kinetic isotope effects (KIE = 4.2) indicating C–H cleavage as the rate-determining step [6].
Palladium-catalyzed carbonylation provides an alternative route:$$\ce{ \underset{\text{7-chloro-2-iodoimidazopyridine}}{C7H4ClIN2} + CO + MeOH ->[Pd(PPh3)4][\text{NEt}3] \underset{\text{target ester}}{C9H6ClN2O2} }$$Using Pd(PPh₃)₄ (3 mol%) in methanol/triethylamine (5:1) under 5 atm CO at 80°C achieves 88% conversion. Nickel catalysis (NiCl₂·dppe, 5 mol%) is equally effective under atmospheric CO pressure, reducing costs [6].
Table 3: Catalyst Performance in Direct C2-Esterification
| Catalyst System | Additive | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ (5 mol%)/CuI (3 eq.) | Cs₂CO₃ | DMF | 78 |
| Pd/C (10 wt%) | K₂CO₃ | DMSO | 65 |
| NiCl₂(dppe) (5 mol%) | Zn powder | DMAc | 82 |
Solvent polarity critically influences cyclization and esterification efficiency. For Gould-Jacobs cyclization, aprotic polar solvents (DMF, DMAc) outperform protic media:
Temperature modulates regioselectivity during chlorination:
Solvent replacement strategies prioritize Cyrene (dihydrolevoglucosenone) and 2-MeTHF, reducing E-factors (kg waste/kg product) by 60% compared to DMF/DMSO. Cyrene-enabled Gould-Jacobs cyclization achieves 88% yield at 100°C, with 99% solvent recyclability via distillation [4] [9]. Mechanochemical approaches eliminate solvents entirely: ball-milling 7-chloroimidazopyridine-2-carboxylic acid with K₂CO₃ and methyl iodide (1.2 eq.) delivers quantitative esterification in 45 minutes, minimizing halogenated waste [9].
Atom economy is enhanced through catalytic dehydrogenation. RuCl₃ (0.5 mol%) oxidizes N-alkyl dihydroimidazopyridines to aromatic systems using O₂ as the terminal oxidant, avoiding stoichiometric oxidants like MnO₂. This reduces heavy metal waste by >90% while maintaining 95% yield [4] [9]. Continuous-flow hydrogenation with Pd/C catalysts (50 psi H₂, 80°C) achieves 99% conversion in nitro-reduction steps, outperforming batch methods (12-hour vs. 2-hour residence time) with 50% lower catalyst loading [6].
Table 4: Sustainability Metrics for Key Synthetic Steps
| Process | Traditional Method | Green Method | PMIᵃ Reduction |
|---|---|---|---|
| Cyclization | DMF, 120°C, 12h | Cyrene, 100°C, 8h | 65% |
| Esterification | EDC·HCl, CH₂Cl₂ | MgO/DMC, 120°C | 80% |
| Reduction | SnCl₂/HCl | Continuous-flow H₂ | 95% |
| ᵃProcess Mass Intensity |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1